
Ethyl 2-(2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C19H17FN4O3S2 and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Agent in Cancer Research
This compound has been identified to possess broad-spectrum antiproliferative activity . It has shown promising results against a panel of 55 cell lines of nine different cancer types. This suggests its potential as a lead compound in the development of new anticancer drugs, particularly due to its ability to inhibit the proliferation of cancer cells.
Antimicrobial and Antifungal Applications
The pyrimidine derivatives, which are part of the compound’s structure, have been reported to exhibit antimicrobial and antifungal properties . This indicates that the compound could be used in the development of new antimicrobial and antifungal agents, which could be particularly useful in addressing drug-resistant strains of bacteria and fungi.
Pharmacological Research
In pharmacology, the compound’s derivatives have been studied for their antimicrobial and antiproliferative activities . These activities are crucial for the development of new drugs that can combat both microbial infections and cancerous growths.
Antifibrotic Activity
Research has indicated that certain pyrimidine derivatives show anti-fibrotic activities , which could be beneficial in treating diseases characterized by fibrosis. The compound could be a candidate for further research in this area, potentially leading to new treatments for fibrotic diseases.
Neuropharmacological Research
The compound’s derivatives have been explored for their neurotoxic potentials and effects on acetylcholinesterase activity . This suggests possible applications in neuropharmacological research, where the compound could be used to study nerve impulse transmission and related disorders.
Agricultural Chemistry
Pyrimidine derivatives have been used in the synthesis of various active molecules extensively used in agrochemicals . The compound could be investigated for its potential use in developing new pesticides or fungicides with improved safety profiles.
Synthetic Chemistry
The compound’s structure provides a versatile scaffold for the synthesis of various heterocyclic compounds . This makes it valuable in synthetic chemistry for the creation of new molecules with potential biological activities.
Drug Discovery and Development
Lastly, the compound’s role in the synthesis of molecules with a wide range of pharmacological activities makes it a significant player in drug discovery and development . Its derivatives could serve as lead compounds for the creation of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
ethyl 2-[[2-[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-3-27-18(26)17-11(2)23-19(29-17)24-15(25)9-28-16-8-14(21-10-22-16)12-4-6-13(20)7-5-12/h4-8,10H,3,9H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQDEGVNVXVTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC=NC(=C2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamido)-4-methylthiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

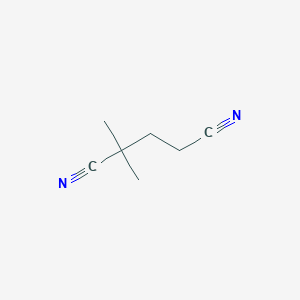
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2881584.png)
![1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2881586.png)
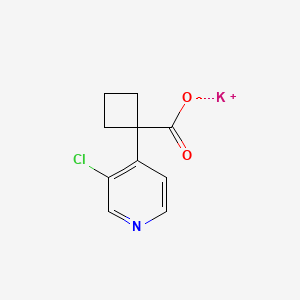

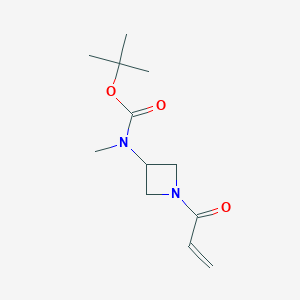
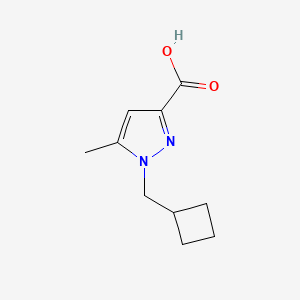
![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine](/img/structure/B2881593.png)



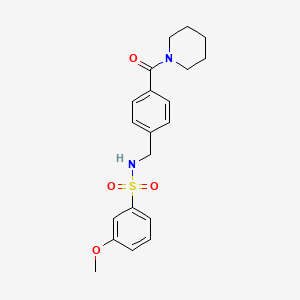
![ethyl 4-(2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2881602.png)
![2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2881606.png)